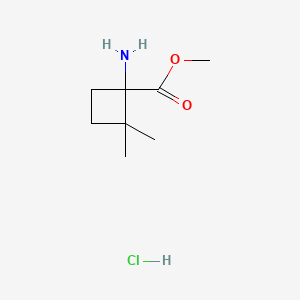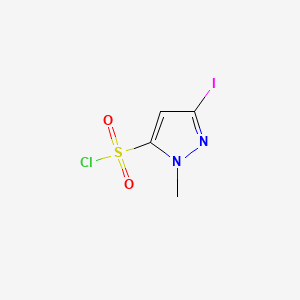
4-difluoromethanesulfonyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Difluoromethanesulfonyl-1H-pyrazole (DFMSP) is a novel compound that has been gaining attention in the scientific community due to its unique properties. It is a heterocyclic compound with a five-membered ring structure and is a derivative of the pyrazole family. DFMSP has been studied for its potential applications in various fields, such as organic synthesis, catalysis, and medicinal chemistry.
科学研究应用
4-difluoromethanesulfonyl-1H-pyrazole has been used in a wide variety of scientific research applications. It has been used as a catalyst in the synthesis of various organic compounds, as well as in the synthesis of pharmaceuticals and other biologically active compounds. In addition, 4-difluoromethanesulfonyl-1H-pyrazole has been used in the synthesis of polymers, as well as in the synthesis of metal complexes. Furthermore, 4-difluoromethanesulfonyl-1H-pyrazole has been used in the synthesis of biologically active peptides, as well as in the synthesis of drugs and other small molecules.
作用机制
The mechanism of action of 4-difluoromethanesulfonyl-1H-pyrazole is still not fully understood. However, it is believed to act as a Lewis acid catalyst, which increases the rate of reactions by providing a proton to the reacting molecules. It is also believed to act as a nucleophile, which increases the reactivity of the molecules by donating electrons. Additionally, 4-difluoromethanesulfonyl-1H-pyrazole has been shown to increase the solubility of certain molecules, which can be beneficial for certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-difluoromethanesulfonyl-1H-pyrazole have not been extensively studied. However, it has been shown to have some potential beneficial effects in certain organisms. For example, it has been shown to increase the growth rate of certain bacteria, as well as to increase the production of certain enzymes. Additionally, it has been shown to have some potential anti-inflammatory effects in certain animal models.
实验室实验的优点和局限性
4-difluoromethanesulfonyl-1H-pyrazole has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a relatively stable compound, which makes it suitable for long-term storage. Furthermore, it is relatively non-toxic, making it safe to handle in the laboratory. However, 4-difluoromethanesulfonyl-1H-pyrazole does have some limitations. For example, it has a relatively low solubility in many solvents, which can limit its use in certain reactions. Additionally, it can be difficult to remove from the reaction mixture, which can lead to contamination of the product.
未来方向
There are a number of potential future directions for the use of 4-difluoromethanesulfonyl-1H-pyrazole. For example, it could be used in the synthesis of more complex organic molecules, such as peptides and proteins. Additionally, it could be used in the development of new catalysts for organic synthesis. Furthermore, it could be used in the design of novel drugs and other biologically active compounds. Finally, it could be used in the development of new polymers and metal complexes.
合成方法
4-difluoromethanesulfonyl-1H-pyrazole can be synthesized using a variety of methods. The most common synthesis method involves the reaction of 4-difluoromethanesulfonyl chloride and 1H-pyrazole in the presence of an acid catalyst. This reaction is carried out in an aqueous or organic solvent, such as dichloromethane or tetrahydrofuran. Other methods for synthesizing 4-difluoromethanesulfonyl-1H-pyrazole include preparation from 4-difluoromethanesulfonyl chloride and 1H-pyrazole-3-carboxylic acid, as well as the reaction of 4-difluoromethanesulfonyl chloride with ethylenediamine or other amines.
属性
IUPAC Name |
4-(difluoromethylsulfonyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N2O2S/c5-4(6)11(9,10)3-1-7-8-2-3/h1-2,4H,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKYQAZAHVGCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2N2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1,1'-biphenyl]-4-carbonyl}-4-methoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B6610347.png)

![1-(tert-butyldimethylsilyl)-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B6610353.png)
![1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane](/img/structure/B6610359.png)


![1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B6610392.png)
![(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride](/img/structure/B6610398.png)
sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6610405.png)




